N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 463353-28-8
VCID: VC21444528
InChI: InChI=1S/C26H20ClNO5S/c1-17(29)26-18(2)33-24-14-11-21(16-23(24)26)28(25(30)15-8-19-6-4-3-5-7-19)34(31,32)22-12-9-20(27)10-13-22/h3-16H,1-2H3/b15-8+
SMILES: CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
Molecular Formula: C26H20ClNO5S
Molecular Weight: 494g/mol

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide

CAS No.: 463353-28-8

Cat. No.: VC21444528

Molecular Formula: C26H20ClNO5S

Molecular Weight: 494g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide - 463353-28-8

Specification

CAS No. 463353-28-8
Molecular Formula C26H20ClNO5S
Molecular Weight 494g/mol
IUPAC Name (E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enamide
Standard InChI InChI=1S/C26H20ClNO5S/c1-17(29)26-18(2)33-24-14-11-21(16-23(24)26)28(25(30)15-8-19-6-4-3-5-7-19)34(31,32)22-12-9-20(27)10-13-22/h3-16H,1-2H3/b15-8+
Standard InChI Key DCTOCRXDSDUBJE-OVCLIPMQSA-N
Isomeric SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
Canonical SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C

Introduction

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a cinnamoyl group, and a sulfonamide moiety. This compound has garnered interest in various fields of biological research due to its potential therapeutic properties. The synthesis and biological activities of this compound are discussed in detail below.

Synthesis

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide involves multiple steps:

  • Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the Acetyl and Methyl Groups: These groups can be introduced via Friedel-Crafts acylation and alkylation reactions.

  • Formation of the Sulfonamide Moiety: This involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base.

  • Attachment of the Cinnamoyl Group: This step can be carried out through a condensation reaction between the sulfonamide derivative and cinnamoyl chloride.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide exhibits several biological activities:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and xanthine oxidase (XOD).

  • Antioxidant Activity: Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

  • Antimicrobial Effects: Preliminary studies indicate that this compound may exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.

Comparison with Similar Compounds

Similar compounds, such as N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-fluorobenzenesulfonamide and N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methoxybenzenesulfonamide, have different substituents that affect their reactivity and biological activity. For example, the fluorine atom in the former may enhance its reactivity, while the methoxy group in the latter may influence its solubility and interaction with biological targets.

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